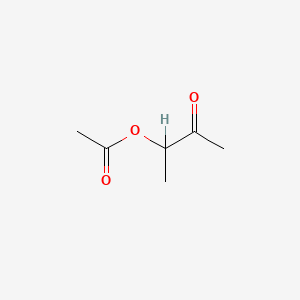Acetoin acetate, also known as fema 3526, belongs to the class of organic compounds known as alpha-acyloxy ketones. These are ketones that have an acyloxy substituent alpha to the carbonyl group. They have the general structure R4C(=O)OC(R2)(R3)C(R1)=O (R1=organyl, R4=H or organyl; R2, R3 = any atom). Acetoin acetate is soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, acetoin acetate is primarily located in the cytoplasm. Acetoin acetate is a sweet, buttery, and creamy tasting compound that can be found in alcoholic beverages, cocoa and cocoa products, and fruits. This makes acetoin acetate a potential biomarker for the consumption of these food products.
Acetoin acetate
CAS No.: 4906-24-5
Cat. No.: VC3708612
Molecular Formula: C6H10O3
Molecular Weight: 130.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4906-24-5 |
|---|---|
| Molecular Formula | C6H10O3 |
| Molecular Weight | 130.14 g/mol |
| IUPAC Name | 3-oxobutan-2-yl acetate |
| Standard InChI | InChI=1S/C6H10O3/c1-4(7)5(2)9-6(3)8/h5H,1-3H3 |
| Standard InChI Key | ZKPTYCJWRHHBOW-UHFFFAOYSA-N |
| SMILES | CC(C(=O)C)OC(=O)C |
| Canonical SMILES | CC(C(=O)C)OC(=O)C |
Introduction
Physical and Chemical Properties
Physical Properties
Acetoin acetate exhibits specific physical properties that distinguish it from other organic compounds. Based on available scientific data, the following physical characteristics have been documented:
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 130.14 g/mol | |
| Boiling Point | 86-95°C @ 50 Torr | |
| Density | 1.0258 g/cm³ @ 20°C | |
| Physical State | Liquid (inferred) | - |
| Formula | C6H10O3 |
The boiling point range under reduced pressure (50 Torr) indicates that acetoin acetate has moderate volatility, which is consistent with compounds of similar molecular weight and functional groups . The density measurement at 20°C suggests that acetoin acetate is slightly denser than water, which is typical for many oxygenated organic compounds .
Biochemical Context and Related Pathways
Relationship to Acetoin Metabolism
While direct information about acetoin acetate's role in biochemical systems is limited in the provided sources, understanding the metabolism of its parent compound acetoin provides valuable context. Acetoin is an important metabolite in many bacterial species, particularly in lactic acid bacteria such as Lactococcus lactis and Leuconostoc citrovorum .
In Lactococcus lactis, the acetoin pathway plays a crucial role in pH homeostasis during bacterial growth. This pathway diverts pyruvate away from acidic fermentation products, helping to maintain a more neutral cellular environment . Research has shown that this pathway becomes particularly important under respiration conditions, as evidenced by the following observations:
-
The acetoin pathway is significantly upregulated during respiration metabolism in L. lactis.
-
Deletion of the als gene (encoding acetolactate synthase, a key enzyme in acetoin production) results in medium acidification and dramatically reduced bacterial survival under respiration conditions .
-
Expression of the als gene increases under conditions that promote pyruvate accumulation rather than direct acidification, suggesting complex metabolic regulation .
Research Findings and Analytical Considerations
Scientific Studies on Acetoin Pathways
Research on acetoin metabolism in various bacterial species provides indirect insights that may be relevant to understanding acetoin acetate. In Lactococcus lactis, studies have revealed that:
-
The acetoin pathway becomes essential for long-term survival under respiration conditions, with mutants lacking the als gene showing dramatically reduced viability (less than 10^5 CFU/ml after six days compared to approximately 10^9 CFU/ml for wild-type strains) .
-
Expression of the als gene increases 2-fold under aerobic fermentation and 5-fold under respiration conditions compared to static (anaerobic) growth, indicating oxygen-dependent regulation .
-
The acetoin pathway contributes significantly to pH homeostasis, which affects both metabolic activities and bacterial viability in stationary phase .
A comparative analysis of different L. lactis strains revealed consistent metabolic shifts toward acetoin production under respiration conditions, as shown in the following data extract:
| Strain and Condition | OD 600 | pH | Acetoin Level |
|---|---|---|---|
| IL1403 (Aeration) | 2.48 ± 0.1 | 5.00 ± 0.0 | 3.5 ± 0.1 |
| IL1403 (Respiration) | 3.14 ± 0.4 | 5.54 ± 0.4 | 6.4 ± 1.9 |
| CHCC5915 (Aeration) | 3.16 ± 0.0 | 4.85 ± 0.0 | 2.1 ± 0.0 |
| CHCC5915 (Respiration) | 4.89 ± 0.1 | 5.63 ± 0.1 | 5.4 ± 1.3 |
| CHCC2871 (Aeration) | 2.32 ± 0.0 | 4.57 ± 0.0 | 1.6 ± 0.1 |
| CHCC2871 (Respiration) | 2.59 ± 0.1 | 5.92 ± 0.1 | 14.1 ± 2.5 |
Data adapted from Table 3 in reference
These findings demonstrate that respiration conditions consistently lead to increased acetoin production across different bacterial strains, correlating with higher pH values and generally improved bacterial growth .
Analytical Identification and Characterization
Acetoin acetate has been documented in chemical databases with specific identifiers that facilitate analytical detection and characterization. The compound's standard identifiers include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume